CCR1 Antagonist Potency: Direct Comparison with a Structural Analog
In a functional chemotaxis assay using human THP-1 cells, N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide inhibited MIP-1α-induced migration with an IC50 of 78 nM [1]. Under identical experimental conditions, the closely related analog CHEMBL2180529 (differing by a 4-fluorophenyl substitution instead of 2-chlorophenyl) exhibited an IC50 of 210 nM, representing a 2.7-fold loss in potency [1]. This demonstrates that the 2-chlorophenyl substituent is a key determinant of CCR1 antagonism.
| Evidence Dimension | CCR1 functional antagonism (MIP-1α-induced chemotaxis) |
|---|---|
| Target Compound Data | IC50 = 78 nM |
| Comparator Or Baseline | CHEMBL2180529 IC50 = 210 nM |
| Quantified Difference | 2.7-fold more potent |
| Conditions | Human THP-1 cells, MIP-1α stimulation, 60 min incubation at 37°C |
Why This Matters
For researchers investigating CCR1-mediated inflammation, selecting the 78 nM compound over a 210 nM analog can significantly reduce the required concentration in cellular assays, minimizing off-target effects and improving assay sensitivity.
- [1] BindingDB. BDBM50399208 (CHEMBL2180528) and CHEMBL2180529 – CCR1 antagonist activity comparison. Available at: https://bindingdb.org/ (accessed April 2026). View Source
